Desmethoxyyangonin is a Unique GABAA Receptor-Negative Kavalactone, Unlike Yangonin, Kavain, and Methysticin
In a direct comparative radioreceptor assay using [3H]bicuculline methochloride ([3H]BMC) binding to the GABAA receptor, desmethoxyyangonin did not alter binding, while yangonin enhanced specific binding by 21% at 1 µM, and other kavalactones like (+)-kavain and (+)-methysticin showed maximal enhancements of 18-28% at 0.1 µM [1]. This clearly distinguishes desmethoxyyangonin as the only major kavalactone without this modulatory activity.
| Evidence Dimension | GABAA Receptor Modulation (% increase in [3H]BMC binding) |
|---|---|
| Target Compound Data | 0% (no alteration) [1] |
| Comparator Or Baseline | Yangonin: ~21% at 1 µM; (+)-Kavain: 18-28% at 0.1 µM; (+)-Methysticin: 18-28% at 0.1 µM [1] |
| Quantified Difference | Absolute difference: Target has no activity; comparators exhibit significant positive allosteric modulation. |
| Conditions | Radioreceptor assay on GABAA receptor binding site |
Why This Matters
For research specifically targeting GABAA-independent pathways, desmethoxyyangonin provides a critical 'negative control' compound within the kavalactone class, eliminating a major confounding variable.
- [1] Boonen G, Häberlein H. Influence of genuine kavapyrone enantiomers on the GABA-A binding site. Planta Med. 1998;64(6):504-506. View Source
